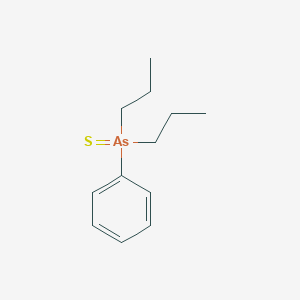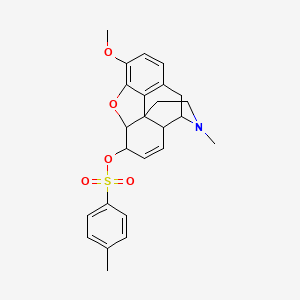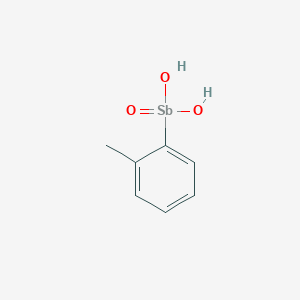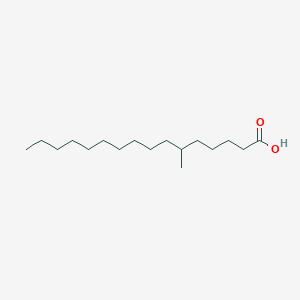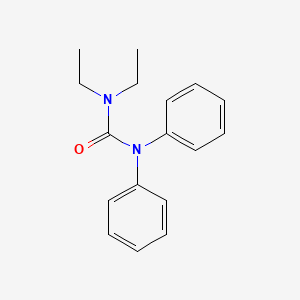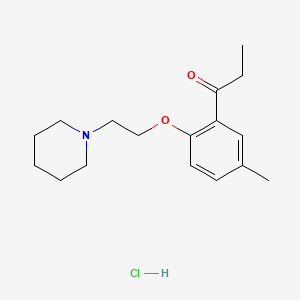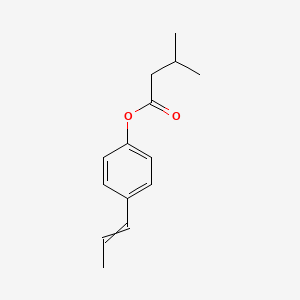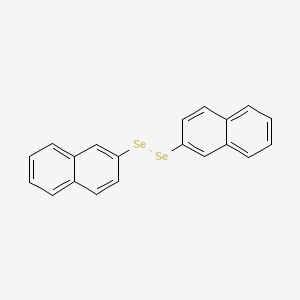
Diselenide, di-2-naphthalenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, di-2-naphthalenyl, is an organoselenium compound characterized by the presence of two selenium atoms bonded to two naphthalene rings. This compound is part of the broader class of diselenides, which are known for their unique chemical properties and potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The incorporation of selenium atoms into organic molecules often imparts significant biological activity, making diselenides valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, di-2-naphthalenyl, typically involves the reaction of naphthyl halides with potassium selenocyanate, followed by alkaline hydrolysis. This method is efficient and yields high purity products. The general reaction scheme is as follows:
Reaction of Naphthyl Halides with Potassium Selenocyanate:
Alkaline Hydrolysis:
Industrial Production Methods: Industrial production of this compound, often involves the use of elemental selenium and strong reducing agents such as sodium borohydride or lithium triethylborohydride. These methods are scalable and suitable for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Diselenide, di-2-naphthalenyl, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenols.
Substitution: The selenium atoms in diselenides can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Scientific Research Applications
Diselenide, di-2-naphthalenyl, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its antioxidant properties and potential to modulate oxidative stress.
Medicine: Explored for its anticancer and chemopreventive activities, as well as its potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diselenide, di-2-naphthalenyl, involves the formation of selenol/selenolate intermediates through reduction. These intermediates are highly reactive and can participate in various biochemical processes, including the modulation of oxidative stress and the inhibition of lipid peroxidation. The compound’s biological activity is often linked to its ability to interact with thiol groups and other nucleophiles, leading to the formation of stable organoselenium compounds.
Comparison with Similar Compounds
Diphenyl diselenide: Another well-studied diselenide with similar antioxidant properties.
Diorganoyl diselenides: A broader class of diselenides with varying organic groups attached to the selenium atoms.
Uniqueness: Diselenide, di-2-naphthalenyl, is unique due to the presence of naphthalene rings, which enhance its antioxidant potency compared to aryl-substituted diselenides. The naphthalene moiety also imparts distinct chemical and physical properties, making it a valuable compound for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
17932-23-9 |
|---|---|
Molecular Formula |
C20H14Se2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(naphthalen-2-yldiselanyl)naphthalene |
InChI |
InChI=1S/C20H14Se2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
YIFOZOFOZLPSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[Se][Se]C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





